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  • Product: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
  • CAS: 35482-56-5

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Executive Summary Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (also widely recognized by its tautomeric designation, ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) is a pivotal heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (also widely recognized by its tautomeric designation, ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) is a pivotal heterocyclic building block in medicinal chemistry[1]. It serves as the critical advanced intermediate in the synthesis of the first-generation quinolone antibiotic, Nalidixic acid[2]. In modern drug development, accurate physicochemical characterization—specifically molecular weight and monoisotopic exact mass—is non-negotiable. These metrics are essential for rigorous quality control, distinguishing the target compound from isobaric synthetic impurities, and validating downstream processes such as stable isotopic labeling[3].

This whitepaper provides an authoritative guide to the mass metrics of this compound, the causality behind its synthetic conditions, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Physicochemical Profiling & Mass Metrics

The fundamental properties of the compound are summarized below. Note the critical distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS empirical formula validation)[4].

PropertyValue
Chemical Name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Synonyms / Tautomers Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
CAS Registry Numbers 13250-96-9 (hydroxy form); 35482-56-5 (oxo form)
Molecular Formula C12H12N2O3
Molecular Weight (Average) 232.24 g/mol
Monoisotopic Exact Mass 232.084793 Da
Theoretical [M+H]+ Ion 233.0921 Da
The Causality of Exact Mass in Quality Control

Why must we measure mass down to the fourth decimal place? In pharmaceutical synthesis, a nominal mass of 232 Da is entirely insufficient for structural confirmation due to the high probability of isobaric interferences (unrelated molecules sharing the same integer mass). By utilizing HRMS to confirm the exact mass of 232.0848 Da, analysts can mathematically derive the unique empirical formula C12H12N2O3[1]. This proves unequivocally that the preceding synthetic steps occurred without unintended molecular alterations, such as unwanted decarboxylation (-44 Da) or oxidation (+16 Da).

Synthetic Context: The Gould-Jacobs Pathway

The naphthyridine core is constructed via the robust Gould-Jacobs reaction sequence[5].

  • Condensation : 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) at approximately 90°C.

  • Thermal Cyclization : The resulting intermediate is subjected to extreme heat (240–250°C) in a high-boiling solvent like diphenyl ether[5].

Causality of Experimental Choice : The extreme temperature during cyclization is thermodynamically mandatory to overcome the high activation energy barrier required for intramolecular ring closure. However, these harsh conditions inherently increase the risk of thermal degradation. Therefore, intermediate exact mass validation acts as a mandatory logical gate before committing the batch to the final hydrolysis and alkylation steps that yield the Nalidixic acid Active Pharmaceutical Ingredient (API)[2].

SyntheticPathway A 2-Amino-6-methylpyridine + DEEM B Condensation Intermediate A->B 90°C C Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate (MW: 232.24) B->C Thermal Cyclization (240-250°C) D Nalidixic Acid (API) C->D Hydrolysis & Alkylation MS HRMS Validation Exact Mass: 232.0848 Da C->MS QC Check

Synthetic pathway of Nalidixic acid highlighting the HRMS validation checkpoint.

Experimental Protocol: Self-Validating HRMS Exact Mass Determination

To ensure absolute trustworthiness and E-E-A-T compliance in the analytical data, the following LC-HRMS protocol is designed as a self-validating system . By incorporating dynamic lock-mass calibration and procedural blanks, the instrument continuously verifies its own accuracy and actively rules out false positives[3].

Step-by-Step Methodology
  • Step 1: System Suitability Testing (SST) and Blank Verification

    • Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid) prior to the sample sequence.

    • Causality: This establishes a clean baseline and proves the system is free of carryover from previous runs. If a signal at m/z 233.0921 appears in the blank, the system fails validation, preventing false-positive identification.

  • Step 2: Sample Preparation

    • Action: Dissolve the synthesized Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the mobile phase.

    • Causality: Analyzing at a low concentration (1 µg/mL) prevents detector saturation and space-charge effects in the ion trap, which can artificially skew mass accuracy and distort the natural isotopic distribution.

  • Step 3: Chromatographic Separation (LC)

    • Action: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: Chromatographic separation isolates the target analyte from unreacted starting materials (like DEEM) or degradation products, ensuring a pure, resolved peak enters the mass spectrometer.

  • Step 4: Electrospray Ionization (ESI) and Lock-Mass Calibration

    • Action: Operate the MS in ESI positive mode. Continuously infuse a known reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) via a secondary orthogonal sprayer.

    • Causality: The lock-mass provides real-time, dynamic calibration. The software continuously corrects the mass axis against the known standard, compensating for any thermal or electronic drift in the Time-of-Flight (TOF) or Orbitrap analyzer. This is the core of the self-validating mechanism.

  • Step 5: Data Acquisition and Isotopic Analysis

    • Action: Acquire data in full-scan mode (m/z 100-1000) at a resolution of >70,000 (FWHM). Extract the protonated molecular ion [M+H]+.

    • Expected Result: The theoretical [M+H]+ for C12H12N2O3 is 233.0921 Da. The observed mass must fall within a strict ±5 ppm mass error window (±0.0012 Da) to pass quality control.

HRMSWorkflow S1 1. System Suitability & Blank (Rules out carryover) S2 2. Sample Preparation (1 µg/mL to prevent saturation) S1->S2 S3 3. LC Separation (Isolates target from impurities) S2->S3 S4 4. ESI & Lock-Mass Calibration (Dynamic mass drift correction) S3->S4 S5 5. TOF/Orbitrap Analysis (Validates Exact Mass < 5 ppm) S4->S5

Self-validating LC-HRMS workflow for exact mass determination.

Application in Drug Development: Isotopic Labeling

The exact mass profile of this intermediate becomes profoundly important when synthesizing stable isotope-labeled internal standards, such as Nalidixic Acid-d5[3]. By establishing the precise mass and fragmentation pattern of the unlabeled intermediate, scientists can confidently map the mass shifts that occur when the deuterated ethyl group is introduced in the final alkylation step. This rigorous exact mass tracking ensures the final deuterated API is free of unlabeled (d0) contamination, a critical requirement for maintaining linearity and accuracy in pharmacokinetic bioanalytical assays[3].

References

  • Title: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Nalidixic acid | CAS#:389-08-2 (Exact Mass Reference) Source: Chemsrc URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Synthesis, Safety, and Pharmacological Applications

Executive Summary Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9) is a foundational heterocyclic building block in medicinal chemistry. Recognized formally in pharmacopeial standards as Nalidix...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9) is a foundational heterocyclic building block in medicinal chemistry. Recognized formally in pharmacopeial standards as Nalidixic Acid EP Impurity B , it serves as the critical penultimate precursor in the synthesis of first-generation quinolone antibiotics[1][2].

As a Senior Application Scientist overseeing process chemistry and scale-up, I emphasize that understanding the dual nature of this compound—both as a highly valuable synthetic intermediate and as a regulated pharmaceutical impurity—is essential. This whitepaper synthesizes laboratory safety data (MSDS), physicochemical profiling, and field-proven synthetic methodologies to provide a self-validating framework for researchers handling this compound.

Physicochemical Profiling

Accurate characterization of this naphthyridine derivative is critical for ensuring downstream reaction efficiency. The compound typically presents as a yellow to brown solid and requires specific storage conditions to prevent degradation[1].

Table 1: Key Physicochemical and Identification Data
Property / IdentifierData ValueCausality / Relevance
IUPAC Name Ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylateReflects the tautomeric nature of the 4-hydroxy/4-oxo system[3].
CAS Number 13250-96-9Primary global identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₂N₂O₃Used for mass spectrometry (MS) exact mass calculations[4].
Molecular Weight 232.24 g/mol Essential for stoichiometric calculations in scale-up[1].
Melting Point 272 - 273 °CHigh MP indicates strong intermolecular hydrogen bonding[1].
Storage Conditions 2 - 8 °C, Sealed under NitrogenPrevents oxidative degradation of the naphthyridine core[1].

Laboratory Safety and Handling (MSDS)

Handling Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate requires strict adherence to GHS safety protocols. The compound is biologically active and presents specific hazards to the skin, eyes, and respiratory tract.

Hazard Identification

According to standardized safety data, the compound is classified under the GHS07 (Exclamation Mark) pictogram with the signal word Warning .

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Field-Proven Safety Protocols

To ensure a self-validating safety system in the laboratory, the following precautionary statements (P-codes) must be operationalized into physical workflows:

  • Engineering Controls (P261): Avoid breathing dust/fumes. All transfers and weighing of the solid powder must be conducted within a certified Class II biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (P280): Wear protective gloves/protective clothing/eye protection. Nitrile gloves (minimum 4 mil thickness) are required. If handling large quantities, double-gloving is recommended due to the compound's potential to cause contact dermatitis.

  • Exposure Response (P305+P351+P338): In the event of ocular exposure, immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. The high melting point and particulate nature of the chemical can cause severe mechanical abrasion to the cornea alongside chemical irritation.

Mechanistic Synthesis: The Gould-Jacobs Reaction

The construction of the 1,8-naphthyridine scaffold relies on the robust Gould-Jacobs reaction . This two-step sequence is favored in process chemistry because it utilizes commercially available starting materials and proceeds with high atom economy[5].

Step-by-Step Experimental Methodology

Step 1: Condensation Causality: The primary amine of 2-amino-6-methylpyridine acts as a nucleophile, attacking the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (DEEM).

  • Equip a reaction vessel with a mechanical stirrer and a heating mantle.

  • Charge the vessel with 1 equivalent of 2-amino-6-methylpyridine and 1.1 equivalents of DEEM.

  • Heat the neat mixture (or in a minimal volume of ethanol) to 90–100 °C with continuous stirring for 2 hours[5][6].

  • Monitor via Thin-Layer Chromatography (TLC). Upon consumption of the starting material, cool the mixture to yield the intermediate: Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.

Step 2: Thermal Cyclization Causality: The intermediate requires an extreme thermal environment to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution (ring closure). Diphenyl ether (Dowtherm A) is chosen specifically because its boiling point (~258 °C) perfectly matches the required thermal window[6].

  • Suspend the crude intermediate in diphenyl ether.

  • Heat the solution to reflux (240–250 °C) for 30 to 60 minutes[6].

  • Cool the reaction mixture gradually to room temperature. The product will precipitate out of the non-polar solvent.

  • Collect the solid via vacuum filtration and wash thoroughly with hexanes to remove residual diphenyl ether.

  • Recrystallize from ethanol to yield pure Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Synthetic Workflow Visualization

G A 2-Amino-6-methylpyridine + DEEM B Condensation (90-100°C) Stirring, 2 hrs A->B C Intermediate: Diethyl {[(6-methyl-2-pyridinyl)amino] methylene}propanedioate B->C D Thermal Cyclization (Diphenyl ether, 240-250°C) C->D E Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate D->E

Figure 1: Two-step Gould-Jacobs synthetic workflow for the naphthyridine core.

Application in Drug Development: The Quinolone Pathway

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not an end-product; it is the immediate precursor to Nalidixic Acid , the first synthetic quinolone antibiotic discovered in 1962[7].

To convert this ester into the active pharmaceutical ingredient (API), it undergoes base-catalyzed hydrolysis to the corresponding carboxylic acid, followed by N-alkylation with ethyl iodide in the presence of potassium hydroxide[8].

Pharmacological Mechanism of Action

Once synthesized, Nalidixic Acid exerts a potent bactericidal effect against Gram-negative bacteria. It acts by selectively targeting and inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [7][9]. By binding to these enzymes, it induces the formation of a permanent cleavage complex, halting DNA replication and triggering rapid bacterial cell death[7].

Mechanism of Action Visualization

MOA Pre Precursor: Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Nal Nalidixic Acid (Active Quinolone) Pre->Nal Alkylation & Hydrolysis Gyr Bacterial DNA Gyrase & Topoisomerase IV Nal->Gyr Binds Cmplx Cleavage Complex Formation Gyr->Cmplx Induces Death Inhibition of DNA Replication (Bactericidal Effect) Cmplx->Death Triggers

Figure 2: Downstream pharmacological mechanism of action targeting bacterial DNA replication.

Analytical Characterization and Quality Control

Because this compound is classified as Nalidixic Acid EP Impurity B [2], highly sensitive analytical methods are required to monitor its presence in final drug formulations.

  • Mass Spectrometry (LC-MS/MS): The compound exhibits a precise monoisotopic mass corresponding to its formula (C₁₂H₁₂N₂O₃). Stable isotope labeling (e.g., synthesizing Nalidixic Acid-d5) is frequently employed in bioanalytical assays to quantify trace amounts of this impurity against the API[6].

  • NMR Spectroscopy: The presence of the ethyl ester is easily confirmed via ¹H-NMR by a distinct triplet (methyl) and quartet (methylene) splitting pattern, which disappears upon successful hydrolysis to the active Nalidixic Acid.

References

  • PubChem - Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (CID 5373687) URL:[Link]

  • ChemSrc - Nalidixic acid | CAS#:389-08-2 URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvation Mechanics and Protocol for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9) is a highly crystalline heterocyclic building block. It is most prominently utilized as an advanced intermediate in the synthesis of first-generation quinolone antibiotics, such as nalidixic acid, via the Gould-Jacobs reaction[1]. Because of its rigid, planar bicyclic structure, the compound exhibits high lattice energy, making its dissolution in standard aqueous buffers nearly impossible. This application note details the physicochemical rationale and the optimized step-by-step protocol for solvating this compound in anhydrous Dimethyl sulfoxide (DMSO) to create stable, high-concentration stock solutions for downstream bioassays and synthetic workflows.

Physicochemical Profile & Solvation Mechanics

To design an effective solvation protocol, one must first understand the structural barriers to dissolution. The 1,8-naphthyridine scaffold features a highly conjugated, planar system that promotes strong intermolecular π−π stacking. Furthermore, the hydroxyl group at position 4 and the nitrogen atoms within the ring establish a rigid hydrogen-bonded crystal lattice, which is evidenced by its high melting point (226 °C – 231 °C)[2].

Why DMSO? Dimethyl sulfoxide is an ideal solvent for this scaffold. Its highly polar, aprotic nature (dielectric constant ϵ≈47 ) allows it to intercalate between the planar naphthyridine rings. Simultaneously, the strongly electronegative sulfoxide oxygen acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds of the compound's crystal lattice without participating in unwanted nucleophilic side reactions[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
CAS Number 13250-96-9
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23 g/mol
Appearance Pale buff to light yellow crystalline powder
Melting Point 226 °C – 231 °C

Reconstitution Matrix

For bioanalytical assays and synthetic scale-ups, researchers typically require standardized molarities. Use the following matrix to determine the exact mass required to achieve common stock concentrations in 1.0 mL of DMSO.

Table 2: Stock Solution Preparation Matrix
Target ConcentrationMass Required (mg)Volume of Anhydrous DMSO (mL)
10 mM 2.32 mg1.0 mL
20 mM 4.64 mg1.0 mL
50 mM 11.61 mg1.0 mL

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system. By following the precise environmental controls and mechanical steps, researchers can ensure complete solvation while preventing compound degradation.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of the compound from cold storage and allow it to equilibrate to room temperature (approx. 20–25 °C) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water drastically lowers the solubility of this lipophilic compound in DMSO, leading to micro-precipitation.

Step 2: Weighing

  • Action: Using an analytical balance, accurately weigh the desired mass (e.g., 11.61 mg for a 50 mM stock) into a sterile, static-free microcentrifuge tube or amber glass vial.

Step 3: Solvent Addition

  • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity, ideally stored over molecular sieves or from a freshly opened ampoule).

  • Causality: DMSO is highly hygroscopic. Using standard, moisture-exposed DMSO will introduce water into the system, reducing the solvent's dielectric capacity and resulting in incomplete solvation.

Step 4: Mechanical Agitation

  • Action: Seal the vial and vortex vigorously for 60 seconds.

Step 5: Acoustic Cavitation (Sonication)

  • Action: If the solution is not entirely clear after vortexing, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Causality: Acoustic cavitation provides the localized kinetic energy required to overcome the high lattice energy of the crystalline powder, breaking apart microscopic aggregates without applying direct heat that could degrade the ester linkage.

Step 6: Visual Quality Control (QC)

  • Action: Inspect the solution against a light background.

  • Validation: A successful solvation will yield a clear, pale buff/yellow liquid with absolutely no visible particulates or cloudiness. If cloudiness persists, verify the anhydrous nature of your DMSO.

Step 7: Storage and Handling

  • Action: Aliquot the master stock solution into single-use amber vials and store at -20 °C to -80 °C.

  • Causality: Amber vials protect the light-sensitive naphthyridine core. Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (moisture) and cause irreversible compound precipitation.

Protocol Workflow Visualization

ProtocolWorkflow A 1. Thermal Equilibration & Weighing (CAS: 13250-96-9) B 2. Add Anhydrous DMSO (Use freshly opened ampoule) A->B C 3. Mechanical Agitation Vortex & Sonicate (5-10 min) B->C D 4. Visual QC Is the solution clear? C->D D->C No (Micro-crystals present) E 5. Aliquot & Store (-20°C, avoid light/moisture) D->E Yes (Complete Solvation)

Workflow for the anhydrous DMSO solvation of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

References

  • Google Patents (CN104496986A). Preparation method of nalidixic acid.

Sources

Application

Application Notes and Protocols for Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate in Antimicrobial Research

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[1] This heterocyclic system is particularly renowned for its potent antimicrobial effects, a discovery that dates back to the introduction of nalidixic acid, the first-generation quinolone antibiotic, in 1967.[2][3] Nalidixic acid, chemically known as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, established the 1,8-naphthyridine framework as a crucial pharmacophore for targeting bacterial DNA gyrase, an enzyme vital for DNA replication.[2][3]

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a key synthetic intermediate that provides a versatile platform for the development of novel antimicrobial agents. Its structure is closely related to the core of nalidixic acid and other quinolone antibiotics, making it an ideal starting point for the synthesis of a new generation of derivatives. These derivatives can be designed to overcome existing challenges in antimicrobial therapy, such as the emergence of multidrug-resistant pathogens.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and outlines established methodologies for the subsequent screening and evaluation of its derivatives for antimicrobial activity.

Synthesis of Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate

The synthesis of the title compound is efficiently achieved through the Gould-Jacobs reaction, a classical and reliable method for constructing 4-hydroxyquinoline and related heterocyclic systems.[1] The process involves a two-step sequence: a condensation reaction followed by a thermal cyclization.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Step 1: Condensation of 2-Amino-4-methylpyridine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Heat the reaction mixture to 110-120°C for 2 hours with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, the resulting crude intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a solid.

  • Dry the final product in a vacuum oven at 60°C.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-amino-4-methylpyridine 2-amino-4-methylpyridine Condensation Heat (110-120°C, 2h) 2-amino-4-methylpyridine->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Crude Intermediate Condensation->Intermediate Cyclization Heat in Diphenyl Ether (250°C, 30 min) Intermediate->Cyclization Precipitation Cooling & Precipitation Cyclization->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Pure Final Product Recrystallization->FinalProduct Antimicrobial_Screening_Workflow Start Synthesized 1,8-Naphthyridine Derivatives AgarWell Agar Well Diffusion Assay (Preliminary Screening) Start->AgarWell MIC Broth Microdilution Assay (Determine MIC) AgarWell->MIC Active Inactive Inactive AgarWell->Inactive Inactive Active Active MIC->Active MBC MBC Assay (Determine MBC) Bactericidal Bactericidal Activity MBC->Bactericidal No Growth Bacteriostatic Bacteriostatic Activity MBC->Bacteriostatic Growth Active->MBC

Caption: General workflow for antimicrobial screening of 1,8-naphthyridine derivatives.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for many 1,8-naphthyridine-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. [2][4]These enzymes are essential for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to a cessation of DNA replication and ultimately bacterial cell death.

The extensive research on nalidixic acid and fluoroquinolones has provided valuable insights into the SAR of the 1,8-naphthyridine scaffold. Key structural modifications that influence antimicrobial activity include:

  • N-1 Substitution: The substituent at the N-1 position can significantly impact potency and pharmacokinetic properties. Small alkyl groups, such as the ethyl group in nalidixic acid, are common.

  • C-3 Carboxylic Acid: A free carboxylic acid at the C-3 position is generally considered essential for activity, as it is involved in binding to the DNA gyrase.

  • C-7 Substituents: The C-7 position is a critical site for modification to enhance the spectrum and potency of activity. The introduction of various amine-containing rings (e.g., piperazine) has led to broad-spectrum fluoroquinolones. [2][5][6]* C-6 Fluorine Atom: The addition of a fluorine atom at the C-6 position dramatically increases the activity against a broader range of bacteria, a hallmark of the fluoroquinolone class.

Mechanism_of_Action Naphthyridine 1,8-Naphthyridine Derivative Complex Ternary Complex (Drug-Enzyme-DNA) Naphthyridine->Complex DNAGyrase Bacterial DNA Gyrase/ Topoisomerase IV DNAGyrase->Complex Replication DNA Replication Complex->Replication Inhibition CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Simplified mechanism of action for 1,8-naphthyridine antimicrobials.

Conclusion

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a valuable and readily accessible chemical entity for antimicrobial drug discovery. While it may not possess significant intrinsic antimicrobial activity, its strategic importance as a key intermediate cannot be overstated. The protocols and insights provided in this document are intended to empower researchers to leverage this versatile scaffold for the synthesis and evaluation of novel 1,8-naphthyridine derivatives. The continued exploration of this chemical space is a promising avenue for the development of new therapeutics to combat the growing threat of infectious diseases.

References

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]

  • Antimicrobial activity of novel naphthyridine compounds. (n.d.). In ResearchGate. Retrieved from [Link]

  • ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 76336-15-7. (n.d.). In NextSDS. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). In Semantic Scholar. Retrieved from [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (n.d.). In Acta Crystallographica Section E. Retrieved from [Link]

  • Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). In MDPI. Retrieved from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). In MDPI. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. (2002). In PubMed. Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. (2004). In Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Abstract This guide provides a comprehensive overview of scientifically-grounded methodologies for the crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key heterocyclic intermediate in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of scientifically-grounded methodologies for the crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key heterocyclic intermediate in medicinal chemistry.[1][2] The quality of the crystalline solid-state form is paramount, directly influencing purity, stability, and downstream processability in drug development.[3][4] This document moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design, execute, and troubleshoot experiments. We detail three primary crystallization techniques—Cooling Crystallization, Antisolvent Crystallization, and Slow Evaporation—providing step-by-step protocols, optimization strategies, and visual workflow diagrams for each.

Foundational Principles: The Science of Crystal Formation

Crystallization is a thermodynamic process where solute molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice structure.[3] The entire process is a delicate interplay between two fundamental stages: nucleation and crystal growth.[5]

  • Supersaturation: This is the essential driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than can thermodynamically be sustained at that temperature and pressure. This unstable state can be induced by cooling a saturated solution, adding an antisolvent, or evaporating the solvent.[3][6]

  • Nucleation: This is the "birth" of new crystals.[5] In a supersaturated solution, solute molecules begin to form small, ordered clusters. Once a cluster reaches a critical size, it becomes a stable nucleus upon which further growth can occur.

  • Crystal Growth: This is the subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals. The rate of growth relative to nucleation is a key determinant of the final crystal size distribution; slow growth typically favors larger, higher-quality crystals.[7]

Controlling these stages is critical to achieving the desired crystal attributes, such as size, shape, and polymorphic form.[8][9]

Pre-Crystallization Strategy: Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization protocol.[10] An ideal solvent system should exhibit a significant difference in the compound's solubility at high and low temperatures for cooling crystallization, or consist of a "solvent" where the compound is soluble and an "antisolvent" where it is not.[11]

For Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a moderately polar heterocyclic compound, a screening of common laboratory solvents is the logical first step.

Table 1: Initial Solvent Screening Guide

SolventPolarity IndexBoiling Point (°C)Rationale & Expected Behavior
Ethanol 5.278Recommended Starting Point. Synthesis protocols report successful recrystallization from ethanol, indicating good solubility when hot and lower solubility when cold.[1]
Methanol 6.665Higher polarity than ethanol. May show high solubility even at room temperature, but could be a useful component in a mixed-solvent system.
Ethyl Acetate 4.477A good "good" solvent for initial dissolution. Its moderate volatility also makes it suitable for slow evaporation methods.
Acetone 5.156Often a powerful solvent for polar organic molecules. Its high volatility can lead to rapid crystallization and smaller crystals.[12]
Dichloromethane 3.440A less polar solvent. May be useful as part of an antisolvent pair or for layering techniques. Its volatility is a drawback for high-quality crystal growth.
Toluene 2.4111A non-polar solvent, likely to be a poor solvent for this compound. Could be an effective antisolvent.
Water 9.0100The compound is expected to have very low solubility in water, making water an excellent potential antisolvent.
Hexane 0.069A non-polar solvent used for washing during synthesis, indicating the compound is insoluble.[1] An ideal antisolvent.

Expert Insight: The presence of both a hydroxyl group and a carboxylate ester suggests that protic solvents like ethanol or methanol are excellent starting points for creating a saturated solution at an elevated temperature.

Crystallization Methodologies & Protocols

Method 1: Cooling Crystallization

This technique is the workhorse of purification for compounds whose solubility is strongly dependent on temperature.[3] A saturated solution is prepared at or near the solvent's boiling point and then allowed to cool slowly, inducing supersaturation and subsequent crystallization.[13]

  • Dissolution: Place the crude Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in an Erlenmeyer flask. Add the minimum amount of ethanol required to fully dissolve the solid at reflux temperature.[11] This ensures the formation of a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent impurities from acting as unwanted nucleation sites.[5]

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. This slow cooling rate is critical for growing larger, more perfect crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

cluster_0 Process Flow start Place Crude Compound in Flask dissolve Add Minimum Hot Ethanol to Dissolve start->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt Clear Solution cool_ice Cool in Ice Bath (≥30 min) cool_rt->cool_ice isolate Isolate Crystals (Vacuum Filtration) cool_ice->isolate wash Wash with Ice-Cold Ethanol isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for Cooling Crystallization.

Method 2: Antisolvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found or for heat-sensitive compounds.[3] Crystallization is induced by adding a second solvent (the "antisolvent") in which the compound is insoluble, thereby reducing its solubility in the primary solvent and forcing it to crystallize.[6][15]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature to create a concentrated solution.

  • Antisolvent Addition: While stirring, slowly add the "antisolvent" (e.g., Hexane) dropwise to the solution.[16] The point of initial, persistent cloudiness indicates the onset of supersaturation.

  • Maturation: If cloudiness occurs too rapidly, gently warm the solution until it becomes clear again, then allow it to cool slowly.[16] This gives the molecules time to orient into an ordered crystal lattice rather than crashing out as an amorphous solid.

  • Incubation: Allow the sealed flask to stand undisturbed for several hours to days to allow for complete crystal growth.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash with a small amount of the antisolvent (Hexane) or a solvent mixture rich in the antisolvent.

  • Drying: Dry the crystals under vacuum.

cluster_1 Process Flow start Dissolve Compound in 'Good' Solvent add_anti Add 'Antisolvent' Dropwise start->add_anti cloud_point Cloud Point Reached? add_anti->cloud_point incubate Incubate Undisturbed cloud_point->incubate Yes isolate Isolate Crystals (Vacuum Filtration) incubate->isolate wash Wash with Antisolvent isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for Antisolvent Crystallization.

Method 3: Slow Evaporation

This is the simplest technique and is often used to grow high-quality single crystals suitable for X-ray diffraction analysis, especially when only small amounts of material are available.[17] It relies on the slow removal of solvent to gradually increase the solute concentration to the point of supersaturation.[18]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable, moderately volatile solvent (e.g., Ethyl Acetate or a Methanol/Dichloromethane mixture) at room temperature.[17]

  • Setup: Transfer the solution to a clean vial or small beaker.

  • Evaporation Control: Cover the container with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation. A slower rate is preferable.[17]

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a lab bench.[7]

  • Monitoring: Monitor the setup periodically over several days to weeks for crystal growth. Avoid disturbing the vial once crystal formation begins.

  • Isolation: Once suitable crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor and dry the crystals.

cluster_2 Process Flow start Prepare Nearly Saturated Solution setup Transfer to Vial, Cover with Punctured Parafilm start->setup incubate Incubate in Vibration-Free Location setup->incubate monitor Monitor for Crystal Growth (Days to Weeks) incubate->monitor isolate Decant Mother Liquor monitor->isolate dry Air Dry or Dry Under Vacuum isolate->dry end_node High-Quality Crystals dry->end_node

Caption: Workflow for Slow Evaporation.

Summary of Key Experimental Parameters

Table 2: Comparative Overview of Crystallization Methods

ParameterCooling CrystallizationAntisolvent CrystallizationSlow Evaporation
Primary Goal High-yield purificationPurification, Polymorph controlHigh-quality single crystals
Driving Force Temperature-induced supersaturationSolubility reductionConcentration-induced supersaturation
Key Variables Cooling rate, Final temperatureAntisolvent choice, Addition rate, Solvent/Antisolvent ratioSolvent volatility, Evaporation rate
Typical Scale Milligrams to KilogramsMilligrams to KilogramsMicrograms to Grams
Advantages Scalable, high throughputWorks for heat-sensitive compounds, good control over particle size[15]Simple, excellent crystal quality
Disadvantages Not suitable for compounds with low temperature-solubility dependenceCan cause "oiling out", requires solvent miscibilitySlow, low throughput, not ideal for large-scale purification

Troubleshooting Common Crystallization Issues

  • No Crystals Form: The solution may not be sufficiently supersaturated. For cooling methods, try further cooling or adding a seed crystal. For antisolvent methods, add more antisolvent. For evaporation, allow more solvent to evaporate.

  • "Oiling Out": The compound separates as a liquid instead of a solid. This happens when supersaturation is achieved at a temperature above the compound's melting point in that solvent system or when the rate of supersaturation is too high. Try using a more dilute solution, a slower cooling/addition rate, or a different solvent system.[12]

  • Formation of Fine Powder: This indicates that nucleation dominated over crystal growth, often due to rapid supersaturation. Use a slower cooling rate, slower antisolvent addition, or reduce the level of agitation.[7]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Di Profio, G., et al. (2009, December 15). Antisolvent membrane crystallization of pharmaceutical compounds. PubMed.
  • Bolla, G., & Nangia, A. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • Prakash, O., & Pate, M. V. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • Nagy, Z. K., et al. (2017, September 6). Real-time monitoring of evaporation crystallization processes of pharmaceutical compounds.
  • Sato, Y., et al. (2007, November 1). Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. Oxford Academic.
  • BenchChem. (2025). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds.
  • Unknown. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Unknown. (n.d.). Recrystallization.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Zhang, Y., et al. (2022, January 31). Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. ACS Publications.
  • Lee, A. Y., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • Unknown. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization. Google Patents.
  • Unknown. (2007, August 21). Crystal Growing Guide.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (2025, October 15). (PDF) Anti-Solvent Crystallization. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Unknown. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Google Patents.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • Unknown. (n.d.). Guide for crystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in aqueous media

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of ethyl 4-hydroxy-7-methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9)[1].

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will diagnose the exact physicochemical barriers of this molecule and provide field-proven, self-validating protocols to achieve stable aqueous formulations for both in vitro and in vivo applications.

Part 1: Diagnostic FAQs — The "Why" Behind the Insolubility

Q1: Why is ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate virtually insoluble in aqueous media? A: The insolubility of this specific molecule is driven by a "perfect storm" of three physicochemical properties:

  • High Crystal Lattice Energy: The 1,8-naphthyridine core is highly planar, leading to strong intermolecular π−π stacking[2].

  • Tautomeric Hydrogen Bonding: The 4-hydroxy group exists in a tautomeric equilibrium with its 4-oxo form (1H-1,8-naphthyridin-4-one). This allows for robust intermolecular hydrogen bonding between the N1-H and the C4=O of adjacent molecules, further locking the crystal lattice.

  • Extreme Lipophilicity: The ethyl ester at the C3 position and the methyl group at C7 add significant hydrophobic bulk to the molecule.

Q2: Can I just lower or raise the pH to force it into solution? A: No. This is a common pitfall. While its close structural cousin, nalidixic acid, possesses a free carboxylic acid at the C3 position that can be easily deprotonated to form a highly water-soluble sodium salt[3], your target molecule is an ethyl ester . It lacks this acidic proton. Furthermore, the nitrogen atoms in the 1,8-naphthyridine ring are extremely weak bases ( pKa​<2 ). Protonating them would require an aggressively acidic medium (pH < 1.5), which is entirely incompatible with biological assays and physiological buffers.

Part 2: Quantitative Strategy Comparison

Before selecting a protocol, evaluate your downstream application constraints using the data summarized below.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility LimitMax Tolerable Vehicle VolumePreparation Time
Cosolvent/Surfactant Dielectric constant reduction5.0 – 10.0 mg/mL< 1% DMSO (In Vitro)< 1 Hour
Amorphous Solid Dispersion Crystal lattice inhibition2.0 – 5.0 mg/mLHigh (In Vivo Oral)24 Hours
Cyclodextrin Complexation Host-guest cavity inclusion1.0 – 3.0 mg/mLHigh (In Vivo IV/Oral)48 Hours

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Cosolvent & Surfactant System (For In Vitro Assays)

Context: Ideal for cell-based or biochemical assays where low volumes of organic solvents are tolerated. Causality: Water-miscible organic solvents (like DMSO) disrupt the strong π−π stacking of the naphthyridine rings. The subsequent addition of a non-ionic surfactant coats the solvated hydrophobic molecules, lowering the interfacial tension and preventing rapid nucleation when introduced to the aqueous phase[4].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 10 mg of the compound in 100 µL of anhydrous DMSO to create a 100 mg/mL master stock.

  • Surfactant Coating: Add 100 µL of Tween-80 or Cremophor EL to the DMSO stock. Vortex vigorously for 2 minutes to ensure homogenous micellar precursor formation.

  • Aqueous Quenching: Place 800 µL of your target aqueous buffer (e.g., PBS, pH 7.4) in a sonicating bath. Add the DMSO/Tween/Drug mixture dropwise (10 µL at a time) into the buffer while sonicating.

  • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS) or Nephelometry. Why? Visual inspection cannot detect sub-micron aggregates. If the DLS shows a polydispersity index (PDI) > 0.4 or particle sizes > 500 nm, nucleation has occurred. You must restart and increase the surfactant ratio.

Protocol B: Amorphous Solid Dispersion (For In Vivo Dosing)

Context: Essential for animal studies where DMSO must be strictly minimized. Causality: By co-dissolving the drug with a hydrophilic polymer (like Polyvinylpyrrolidone, PVP) and rapidly evaporating the solvent, the drug is trapped in a high-energy "amorphous" state. The polymer physically blocks the naphthyridine molecules from re-aligning into their highly stable crystal lattice[5].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 50 mg of the compound and 200 mg of PVP K30 (1:4 ratio) in 10 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

  • Rapid Evaporation: Transfer to a rotary evaporator. Remove the solvent rapidly at 40°C under reduced pressure (approx. 50 mbar). Rapid evaporation is critical to freeze the molecular mobility before crystals can form.

  • Desiccation: Dry the resulting thin film in a vacuum desiccator for 24 hours to remove residual organic solvents, then mill into a fine powder.

  • Self-Validation Step: Subject a sample of the powder to Powder X-Ray Diffraction (PXRD). A successful solid dispersion will exhibit a broad, featureless "halo" in the diffractogram. If sharp diffraction peaks are present, the drug has crystallized, and a higher polymer ratio is required.

Protocol C: Cyclodextrin Inclusion Complexation

Context: Best for intravenous (IV) formulations requiring a purely aqueous, optically clear vehicle. Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic ethyl ester and methyl groups of the naphthyridine derivative insert into the cavity, shielding them from water, while the exterior ensures bulk aqueous solubility[5].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.

  • Guest Addition: Add the naphthyridine compound in excess (e.g., 10 mg solid per mL of solution).

  • Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours. Note: Complexation is an equilibrium process; rushing this step will result in sub-optimal loading.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove all uncomplexed, undissolved drug.

  • Self-Validation Step: Dilute the filtrate 1:100 in methanol and quantify the exact solubilized drug concentration using HPLC-UV (detection at ~250 nm). This establishes your exact dosing concentration.

Part 4: Solubilization Decision Matrix

FormulationWorkflow Start Solubility Issue: Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Assess Determine Experimental Endpoint & Volume Limits Start->Assess InVitro In Vitro / Cell Assays (Low Volume) Assess->InVitro Tolerates up to 1% DMSO InVivo In Vivo / PK Studies (High Volume/Low Toxicity) Assess->InVivo Requires strictly aqueous vehicle Cosolvent Protocol A: Cosolvent System (DMSO / Tween 80) InVitro->Cosolvent ASD Protocol B: Solid Dispersion (PVP Matrix) InVivo->ASD HPBCD Protocol C: Inclusion Complex (HP-β-Cyclodextrin) InVivo->HPBCD Validate1 Validate: DLS / Nephelometry (Check for Sub-visible Aggregates) Cosolvent->Validate1 Validate2 Validate: PXRD / DSC (Confirm Amorphous State) ASD->Validate2 Validate3 Validate: HPLC-UV (Quantify Solubilized Drug) HPBCD->Validate3

Caption: Decision matrix for solubilizing ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

References

  • Mallick, S., et al. "Dissolution behaviour of nalidixic acid solid dispersions using water soluble dispersion carriers." Acta Poloniae Pharmaceutica, 5

  • Savjani, K. T., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." National Institutes of Health (PMC), 4

  • ChemicalBook. "ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9." ChemicalBook Database, 1

  • Piazzese, D., et al. "Aqueous chemistry of nalidixic acid and its complexes with biological relevant cations." University of Messina (IRIS), 3

  • Wikipedia Contributors. "1,8-Naphthyridine." Wikipedia, The Free Encyclopedia, 2

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate Quantification

Welcome to the dedicated technical support guide for the quantitative analysis of Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate via High-Performance Liquid Chromatography (HPLC). This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the quantitative analysis of Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for this specific analyte. As a heterocyclic building block of significant interest in medicinal chemistry, accurate quantification is paramount.[1][2]

This guide provides a scientifically-grounded starting method, a comprehensive troubleshooting section in a direct question-and-answer format, and detailed protocols to ensure your experimental success.

Recommended Starting HPLC Method

Developing a successful HPLC method begins with a logical starting point. The parameters below are recommended based on the physicochemical properties of the analyte—a polar, aromatic, nitrogen-containing heterocycle—and established chromatographic principles.[3][4] This reversed-phase method should provide good initial retention and peak shape, serving as an excellent baseline for further optimization.

ParameterRecommended ConditionRationale & Expert Insights
HPLC Column Modern, high-purity, end-capped C18; 150 mm x 4.6 mm, 3.5 or 5 µm particle size.The C18 stationary phase provides universal hydrophobic retention suitable for aromatic compounds.[3] A high-purity, end-capped column is critical to minimize secondary interactions between the basic nitrogen atoms of the naphthyridine ring and residual acidic silanol groups on the silica surface, which is a primary cause of peak tailing.[5][6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as the organic modifier for providing sharper peaks and lower backpressure. The addition of 0.1% formic acid to both aqueous and organic phases serves to maintain a consistent, slightly acidic pH. This suppresses the ionization of residual silanols and ensures the analyte is in a consistent, protonated state, leading to improved peak symmetry and reproducible retention.[4][6]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% A : 40% B) to assess retention. If co-eluting impurities are present or run time needs to be optimized, a linear gradient (e.g., 95% A to 50% A over 10 minutes) can be developed.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column and provides a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a stable column temperature via a column oven is crucial for ensuring retention time reproducibility, as viscosity and mass transfer kinetics are temperature-dependent.[7]
Injection Volume 5 - 20 µLTo avoid column overload, which can cause peak fronting or tailing, start with a low injection volume and ensure the sample is fully dissolved in the mobile phase.[7]
Detection UV-Vis or PDA DetectorThe aromatic 1,8-naphthyridine scaffold exhibits strong UV absorbance.[8] A Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. If a PDA is unavailable, start at ~254 nm or ~320 nm and optimize from there.
Sample Diluent Mobile Phase (Initial Conditions)Dissolving the sample in a solvent that is stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks. Always use the mobile phase as the sample diluent to ensure good peak shape.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis. Each problem is followed by a diagnostic workflow and corrective actions.

dot

TroubleshootingWorkflow cluster_PeakShape Peak Shape Issues cluster_Retention Retention Time Issues problem problem cause cause solution solution peak_tailing Problem: Peak Tailing cause_silanol Cause: Silanol Interactions peak_tailing->cause_silanol cause_overload Cause: Column Overload peak_tailing->cause_overload cause_ph Cause: Incorrect pH peak_tailing->cause_ph cause_deadvol Cause: Extra-Column Volume peak_tailing->cause_deadvol sol_silanol Solution: Use End-Capped Column Increase Buffer Strength cause_silanol->sol_silanol sol_overload Solution: Dilute Sample Reduce Injection Volume cause_overload->sol_overload sol_ph Solution: Adjust Mobile Phase pH Use Buffer cause_ph->sol_ph sol_deadvol Solution: Check Fittings Use Narrower Tubing cause_deadvol->sol_deadvol rt_drift Problem: Retention Time Drift cause_mobilephase Cause: Mobile Phase Change rt_drift->cause_mobilephase cause_flowrate Cause: Flow Rate Fluctuation rt_drift->cause_flowrate cause_temp Cause: Temperature Fluctuation rt_drift->cause_temp cause_column Cause: Column Degradation rt_drift->cause_column sol_mobilephase Solution: Prepare Fresh Mobile Phase Degas Solvents cause_mobilephase->sol_mobilephase sol_flowrate Solution: Purge Pump Check for Leaks cause_flowrate->sol_flowrate sol_temp Solution: Use Column Oven Ensure Equilibration cause_temp->sol_temp sol_column Solution: Flush or Replace Column Use Guard Column cause_column->sol_column

Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: Why is my analyte peak tailing or showing poor symmetry?

Peak tailing is arguably the most common chromatographic problem, especially for basic compounds like 1,8-naphthyridine derivatives.[6] It compromises accurate integration and reduces resolution from nearby peaks.[9]

  • Potential Cause 1: Secondary Silanol Interactions. The nitrogen atoms in the naphthyridine ring can interact with acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[6] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a "tail."

    • Solution:

      • Use a High-Quality Column: Ensure you are using a modern, high-purity silica column with robust end-capping. End-capping "masks" the majority of residual silanols, preventing these interactions.[5]

      • Increase Mobile Phase Buffer Strength: A buffer not only controls pH but can also help shield the silanol groups, reducing their interaction with the analyte.[6] If using an acetate buffer, consider increasing the concentration from 10mM to 25mM.

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your analyte to maintain a consistent protonated state, which can sometimes improve peak shape.

  • Potential Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[7]

    • Solution:

      • Reduce Injection Volume: Cut the injection volume in half (e.g., from 10 µL to 5 µL) and observe the effect on peak shape.

      • Dilute the Sample: Prepare a sample that is 5-10 times more dilute and inject it. If the peak shape improves, the original sample was too concentrated.[7]

  • Potential Cause 3: Extra-Column Volume. Excessive volume in the tubing and fittings between the injector and the detector can cause the peak to broaden and tail.[5]

    • Solution:

      • Check Fittings: Ensure all fittings, especially those connected to the column, are properly seated and tightened to eliminate any dead volume.

      • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the system components.[5]

Q2: My analyte's retention time is shifting between injections. What's wrong?

Inconsistent retention times are a critical issue for analyte identification and quantification, indicating a lack of system stability.[10]

  • Potential Cause 1: Mobile Phase Composition Change. The mobile phase can change over time due to evaporation of the more volatile organic component or insufficient mixing.

    • Solution:

      • Prepare Fresh Mobile Phase Daily: Do not reuse mobile phase from previous days.

      • Degas Solvents: Ensure solvents are adequately degassed before use to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time drift.[10]

      • Keep Solvent Bottles Capped: This minimizes evaporation and absorption of atmospheric CO₂, which can alter the pH of unbuffered aqueous phases.

  • Potential Cause 2: Inadequate Column Equilibration. The column's stationary phase requires sufficient time to equilibrate with the mobile phase. If you start a run too soon after changing the mobile phase composition or flow rate, retention times will drift until equilibrium is reached.

    • Solution:

      • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample. For a 150 x 4.6 mm column, this is approximately 15-25 mL.

  • Potential Cause 3: Temperature Fluctuations. Ambient laboratory temperature changes can affect mobile phase viscosity and, consequently, retention time.

    • Solution:

      • Use a Column Oven: A thermostatically controlled column oven is essential for stable and reproducible chromatography.[7] Set it to a temperature slightly above the highest expected ambient temperature (e.g., 30-35 °C).

Q3: I am seeing ghost peaks or a noisy baseline. How do I fix this?

Ghost peaks are unexpected peaks that appear in the chromatogram, while a noisy baseline can interfere with the detection of small peaks.[7]

  • Potential Cause 1: Sample Carryover. Residual sample from a previous injection may be eluting in a subsequent run. This is common with "sticky" compounds or if the autosampler wash procedure is inadequate.

    • Solution:

      • Run a Blank Injection: Inject a vial of your sample diluent (mobile phase). If you see the analyte peak, you have a carryover problem.[7]

      • Improve Needle Wash: Increase the volume or change the composition of the autosampler's needle wash solvent. A stronger solvent (like 50:50 Acetonitrile:Isopropanol) is often effective.

  • Potential Cause 2: Contaminated Mobile Phase or System. Impurities in the solvents or microbial growth in the aqueous phase can cause baseline noise and ghost peaks.

    • Solution:

      • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water.

      • Filter Aqueous Solvents: Filter aqueous mobile phases through a 0.22 µm filter to remove particulates and bacteria.

      • Clean the System: Systematically flush each component of the HPLC (pump, injector, tubing) with a strong solvent like isopropanol to remove contaminants.

Frequently Asked Questions (FAQs)

Q: How do I choose between a C18, C8, or Phenyl column for this analyte? A: The choice of stationary phase is the most powerful tool for controlling selectivity.[11][12]

  • C18 (Octadecyl): This is the most common and generally recommended starting point due to its strong hydrophobic retention. It is a good choice for most non-polar to moderately polar compounds.

  • C8 (Octyl): This phase is less retentive than C18. It can be useful if your analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for a very high percentage of organic solvent.

  • Phenyl: A phenyl stationary phase can offer unique selectivity for aromatic compounds through π-π interactions between the phenyl rings on the stationary phase and the aromatic naphthyridine ring of the analyte.[11] If you have difficulty separating your target analyte from aromatic impurities on a C18 column, a Phenyl column is an excellent alternative to try.

Q: How critical is the mobile phase pH? A: For ionizable compounds like ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, pH is one of the most critical parameters. The nitrogen atoms in the ring structure can be protonated or deprotonated depending on the pH. Changing the ionization state of the molecule will drastically change its polarity and, therefore, its retention time in reversed-phase HPLC.[3][13] Operating with a buffer or acid additive to control the pH is essential for reproducibility.[5][13]

Q: Should I use an isocratic or gradient elution? A:

  • Isocratic elution (constant mobile phase composition) is simpler, more robust, and results in a very stable baseline. It is ideal when you are analyzing a simple mixture with only a few components that elute relatively close to each other.

  • Gradient elution (mobile phase composition changes over time) is necessary for complex samples containing compounds with a wide range of polarities. It allows you to elute highly retained compounds in a reasonable time while still achieving good separation of early-eluting peaks. For initial method development, a gradient is often used to quickly screen the sample and determine the approximate solvent strength needed to elute the analyte.

Q: Why is a guard column recommended? A: A guard column is a small, disposable column installed between the injector and the main analytical column. It contains the same stationary phase as the analytical column. Its purpose is to adsorb strongly retained impurities and particulates from the sample matrix that would otherwise irreversibly bind to and degrade the expensive analytical column, thereby extending its lifetime.[7]

Detailed Experimental Protocol: Standard Analysis

This protocol outlines the step-by-step procedure for quantifying a prepared sample of Ethyl 4-Hydroxy-7-Methyl-1,8-Naphthyridine-3-Carboxylate.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (LC-MS grade)

  • Reference Standard of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

  • Sample for analysis

2. Mobile Phase Preparation (0.1% Formic Acid):

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L solvent bottle, carefully add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle, carefully add 1 mL of formic acid. Mix thoroughly.

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser.

3. Standard & Sample Preparation:

  • Stock Standard (e.g., 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Working Standards: Perform serial dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). Use the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[10]

4. HPLC System Setup and Equilibration:

  • Install the appropriate column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Set the pump to the desired mobile phase composition (e.g., 60% A, 40% B) and flow rate (1.0 mL/min).

  • Set the column oven temperature to 30 °C.

  • Set the UV detector to the determined λmax (or 254 nm as a starting point).

  • Purge the pump lines to ensure they are free of air bubbles.

  • Equilibrate the entire system by running the mobile phase through the column for at least 15-20 minutes, or until a stable baseline is achieved.

5. Analysis Sequence:

  • Inject a blank (mobile phase) to confirm the system is clean.

  • Inject the series of working standards from lowest to highest concentration.

  • Inject the prepared sample(s).

  • It is good practice to inject a standard periodically (e.g., every 10 sample injections) to monitor system suitability and confirm that retention time and response are not drifting.

6. Data Analysis:

  • Integrate the peak corresponding to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in all chromatograms.

  • Generate a calibration curve by plotting the peak area of the standards versus their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Labcompare. Troubleshooting Common HPLC Issues.
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex.
  • Chrom Tech, Inc.
  • Waters Blog.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Moravek, Inc. Exploring the Different Mobile Phases in HPLC.
  • Sepuxianyun. Heterocycles Structural Analysis in HPLC Method Development.
  • LCGC Intern
  • Phenomenex. HPLC Column Selection Guide.
  • Agilent. How Do I Choose? A guide to HPLC column selection.
  • Benchchem.
  • Acta Physico-Chimica Sinica.
  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) is not merely a regulatory checkpoint; it is the bedrock of drug s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) is not merely a regulatory checkpoint; it is the bedrock of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) for the validation of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a heterocyclic compound representative of scaffolds with significant pharmacological interest.[1] We will explore the nuances of MS-based validation, compare it with orthogonal analytical techniques, and provide actionable protocols for researchers in drug discovery and development.

The Analytical Imperative: Why Validate This Naphthyridine?

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol ) is a member of the 1,8-naphthyridine class of compounds.[2] This chemical family is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[1] The validation of its identity and purity is critical to ensure that downstream biological and toxicological studies are based on a well-characterized molecule, free from confounding impurities that may arise during synthesis.[1]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier technique for this purpose due to its exceptional sensitivity and specificity. It provides a direct measurement of the molecular weight, offering a fundamental confirmation of identity that other techniques can only infer.[3]

The Core Technique: High-Resolution Mass Spectrometry (HRMS) Validation

For definitive validation, high-resolution mass spectrometry (HRMS) is the preferred method over nominal mass instruments. The ability to determine the accurate mass of the parent ion to within a few parts-per-million (ppm) allows for the confident determination of the elemental formula—a key requirement for structural elucidation.

The choice of Electrospray Ionization (ESI) as the ionization source is a logical starting point. ESI is a 'soft ionization' technique, meaning it imparts minimal energy to the analyte, which keeps the molecule intact and ensures the molecular ion is readily observed.[4] Given the polar nature of the naphthyridine ring and the presence of hydroxyl and carbonyl groups, the molecule is expected to ionize efficiently in positive ion mode, primarily through protonation, to form the [M+H]⁺ ion.

Objective: To confirm the identity and assess the purity of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

1. Materials & Reagents:

  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate sample
  • LC-MS grade Acetonitrile (ACN)
  • LC-MS grade Water
  • LC-MS grade Formic Acid (FA)
  • HPLC Vials

2. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like methanol or DMSO.
  • From the stock, prepare a working solution at 1 µg/mL by diluting with 50:50 ACN/Water with 0.1% FA. The acid aids in protonation for efficient ESI.

3. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% FA
  • Mobile Phase B: ACN + 0.1% FA
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL

4. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Instrument: Orbitrap or TOF Mass Spectrometer
  • Ionization Mode: ESI, Positive
  • Scan Range: m/z 100-500
  • Resolution: >70,000 FWHM
  • Data Acquisition:
  • Full Scan (MS1): To detect the accurate mass of the parent ion.
  • Tandem MS (MS/MS): Data-dependent acquisition to fragment the most intense ion from the full scan, providing structural confirmation. Collision energy (e.g., 20-40 eV) should be optimized.

A successful validation using this protocol hinges on meeting several key criteria:

  • Accurate Mass Confirmation: The measured mass of the protonated molecule ([M+H]⁺) must be within 5 ppm of its theoretical mass.

  • Isotopic Pattern Matching: The observed isotopic distribution should align with the theoretical pattern for the elemental formula C₁₂H₁₃N₂O₃⁺.

  • Fragment Ion Confirmation: The MS/MS spectrum should exhibit characteristic fragment ions. For this molecule, likely fragmentations include the loss of the ethyl group (-28 Da) or the ethoxycarbonyl group (-73 Da) from the parent ion.

ParameterTheoretical ValueAcceptance Criteria
Molecular Formula C₁₂H₁₂N₂O₃-
Neutral Monoisotopic Mass 232.0848-
[M+H]⁺ Ion (Monoisotopic) 233.0921Measured mass ± 5 ppm
[M+Na]⁺ Ion (Monoisotopic) 255.0740Measured mass ± 5 ppm
Visualizing the Validation Workflow

A robust analytical workflow ensures reproducibility and minimizes error. The process from sample receipt to final report can be visualized as follows:

ValidationWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-HRMS) cluster_proc Data Processing & Analysis cluster_report Reporting Prep1 Receive & Log Sample Prep2 Prepare Stock Solution (1 mg/mL) Prep1->Prep2 Prep3 Dilute to Working Solution (1 µg/mL) Prep2->Prep3 Acq1 System Suitability Test Prep3->Acq1 Acq2 Inject Blank (Solvent) Acq1->Acq2 Acq3 Inject Sample Acq2->Acq3 Proc1 Extract Ion Chromatogram Acq3->Proc1 Proc2 Confirm Accurate Mass (<5 ppm) Proc1->Proc2 Proc3 Analyze MS/MS Fragments Proc2->Proc3 Rep1 Compile Data Proc3->Rep1 Rep2 Generate Validation Report Rep1->Rep2

Caption: High-level workflow for LC-HRMS validation.
Comparison with Orthogonal Analytical Techniques

While powerful, mass spectrometry should not be used in isolation. Regulatory guidelines, such as the ICH Q2(R1), emphasize the need for a holistic validation package.[5][6][7][8][9] Orthogonal methods—those that rely on different physical or chemical principles—provide a more complete picture of the analyte's identity, purity, and strength.

Technique Principle Strengths for this Analyte Limitations
LC-HRMS Mass-to-charge ratioUnambiguous molecular formula confirmation; High sensitivity for impurity detection.[3][10]Provides limited stereochemical information; Can be destructive.
HPLC-UV/DAD UV-Vis AbsorbanceRobust quantitation; Can detect non-volatile impurities; Non-destructive.[3]Insufficient for definitive identification; Co-eluting impurities can be missed.[11][12]
qNMR Nuclear Magnetic ResonanceAbsolute quantitation without a reference standard; Rich structural information (connectivity).[13][14][15]Lower sensitivity compared to MS; Requires higher sample amounts; Complex mixtures can be difficult to interpret.[13]
Elemental Analysis (CHN) Combustion AnalysisConfirms elemental composition (C, H, N).Provides no structural information; Insensitive to impurities with similar elemental composition.

Expert Insight: For early-stage drug discovery, a combination of LC-HRMS and ¹H NMR is often sufficient for initial validation. For later-stage development and regulatory filings, a comprehensive approach including HPLC-UV for purity, qNMR for assay, and HRMS for identity is the gold standard. Quantitative NMR (qNMR) is a particularly powerful orthogonal method as it is a primary ratio method of measurement, allowing for direct quantification without the need for calibration curves that are essential in chromatographic techniques.[13][14]

Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked at a particular stage of development.

MethodSelection Start Validation Goal? Identity Confirm Identity? Start->Identity Purity Assess Purity? Start->Purity Assay Quantify Content? Start->Assay HRMS High-Resolution MS Identity->HRMS Primary NMR NMR Spectroscopy Identity->NMR Orthogonal Purity->HRMS Orthogonal HPLC_UV HPLC-UV Purity->HPLC_UV Primary Assay->HPLC_UV Primary (vs. Standard) qNMR qNMR Assay->qNMR Primary (Absolute)

Caption: Decision logic for selecting analytical validation methods.
Conclusion

The validation of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate by mass spectrometry, specifically high-resolution LC-MS, provides an unparalleled level of confidence in its molecular identity. Its high sensitivity and specificity make it an indispensable tool for confirming the primary structure and detecting trace impurities. However, as senior scientists, we must recognize that no single technique is a panacea. A scientifically sound validation package integrates MS data with orthogonal methods like HPLC-UV and qNMR to build a robust and defensible characterization of the molecule. This multi-faceted approach not only satisfies regulatory expectations but embodies the principles of rigorous scientific inquiry that underpin safe and effective drug development.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. Available from: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 229-238. Available from: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products, 75(4), 834-846. Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available from: [Link]

  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available from: [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1669-1678. Available from: [Link]

  • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Available from: [Link]

  • Lavoie, C. D., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available from: [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Available from: [Link]

  • NextSDS. ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate — Chemical Substance Information. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharma Aspirations. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Aijiren. (2025, December 4). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. Available from: [Link]

  • Kostiainen, R., & Ardrey, R. E. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1082(2), 123-143. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Lavoie, C. D., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available from: [Link]

  • Tröger, U., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Chromatography B, 796(2), 201-208. Available from: [Link]

  • Taylor, R. L., et al. (2002). Validation of a High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Urinary Cortisol and Cortisone. Clinical Chemistry, 48(9), 1511-1519. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. PubChem Compound Summary for CID 5373687. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Deeba, F., et al. (2009). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1630. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. PubChem Compound Summary for CID 604668. Available from: [Link]

  • Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry, 7, 66-76. Available from: [Link]

Sources

Comparative

Structural Evolution and X-Ray Crystallography Comparison: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate vs. Advanced Fluoroquinolones

Executive Summary Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9) serves as a foundational rigid scaffold in medicinal chemistry, primarily utilized as the synthetic precursor for first-generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9) serves as a foundational rigid scaffold in medicinal chemistry, primarily utilized as the synthetic precursor for first-generation quinolones and advanced fluoroquinolone antibiotics 1[1]. For drug development professionals, analyzing the X-ray crystallographic data of this precursor compared to its downstream active pharmaceutical ingredients (APIs) reveals fundamental structure-activity relationships (SAR). This guide objectively compares the crystallographic parameters, conformational planarity, and hydrogen-bonding networks of these molecules, providing a self-validating protocol for isolating high-quality single crystals.

Crystallographic Data Comparison

The transition from a synthetic precursor to a potent API involves significant stereochemical and electronic shifts. The table below summarizes the quantitative X-ray diffraction data comparing the baseline naphthyridine precursor core to its advanced derivatives.

Crystallographic ParameterEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Precursor Core)Nalidixic Acid (1st Gen Quinolone)Enoxacin Trihydrate (2nd Gen Fluoroquinolone)
Molecular State Neutral moleculeNeutral / Weakly ZwitterionicZwitterion (Head-to-tail sheets)
Ring Planarity Highly planar corePlanar core, slight ester deviationCore planar; Carboxylate out-of-plane by 26.13°
Crystal System Monoclinic (Typical for planar analogs)MonoclinicTriclinic
Hydrogen Bonding Intermolecular N-H···O, O-H···ODimeric O-H···O carboxylic bondsComplex 3D network via 3 H₂O molecules
Key Conformation Flat, intense π-π stackingSteric twist at N1-ethyl groupPiperazinium ring in chair conformation

Data synthesized from crystallographic studies of naphthyridine derivatives2[2].

Expert Analysis: The Causality of Structural Shifts

In the precursor state, the 1,8-naphthyridine core is highly planar, driven by the fully conjugated system and the lack of bulky substituents at the N1 or C7 positions. This planarity promotes intense π-π stacking in the crystal lattice, making the compound highly insoluble in non-polar solvents and challenging to crystallize without twinning.

Upon functionalization to an API like Enoxacin, the introduction of the bulky piperazinium ring at C7 and the fluorine atom at C6 disrupts this perfect planarity. High-resolution X-ray data proves that the carboxylate group twists out of the plane by exactly 26.13° to relieve steric strain[2]. Furthermore, Enoxacin crystallizes as a zwitterion, forming parallel sheets stabilized by a robust hydrogen-bonding network involving three water molecules. This zwitterionic nature is the mechanistic reason why advanced fluoroquinolones exhibit superior aqueous solubility and bioavailability compared to their flat, neutral precursors.

Mechanistic Pathway of Structural Evolution

StructuralEvolution A Precursor: Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate (Highly Planar, π-π Stacking) B Intermediate: Nalidixic Acid (N1-Alkylated, Dimeric H-Bonds) A->B N1-Alkylation & Hydrolysis D X-Ray Crystallographic Validation A->D Baseline Planarity C API: Enoxacin Trihydrate (Zwitterionic, C7-Piperazinyl, Carboxylate twisted 26.13°) B->C Fluorination & Piperazine Addition B->D Steric Hindrance Analysis C->D Zwitterion & Hydration Mapping

Diagram 1: Structural evolution from planar precursor to zwitterionic fluoroquinolone API.

Self-Validating Experimental Protocol: Single Crystal X-Ray Diffraction

Obtaining high-quality single crystals of planar quinoline and naphthyridine derivatives is notoriously difficult due to their tendency to form twinned crystals or microcrystalline powders via rapid π-π stacking 3[3]. The following protocol utilizes a controlled slow-evaporation technique to ensure optimal crystal growth.

Step-by-Step Methodology:
  • Purity Verification (Self-Validation Step 1):

    • Action: Analyze the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate sample via HPLC to ensure >99.5% purity.

    • Causality: Impurities act as rogue nucleation sites, leading to polycrystalline clusters rather than the single macroscopic crystals required for accurate X-ray diffraction.

  • Binary Solvent Selection:

    • Action: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

    • Causality: The naphthyridine core is highly planar. Using a single non-polar solvent causes rapid precipitation. The DCM dissolves the compound, while the Methanol acts as a hydrogen-bond competitor, slowing down the π-π stacking process and allowing ordered lattice formation.

  • Saturated Solution Preparation:

    • Action: Dissolve 15 mg of the compound in 3 mL of the binary solvent. Sonicate for 5 minutes. Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

  • Controlled Evaporation:

    • Action: Seal the vial with parafilm and puncture 2-3 microscopic holes using a 27G needle. Place the vial in a vibration-free, temperature-controlled environment (20°C) away from direct light.

  • Crystal Harvesting & Cryoprotection:

    • Action: After 7-10 days, inspect the vial under polarized light microscopy. Harvest a single crystal (optimal size ~0.2 x 0.2 x 0.1 mm) using a nylon loop. Immediately submerge the crystal in Paratone-N oil.

    • Causality: Paratone oil prevents the loss of volatile solvent molecules from the crystal lattice (preventing cracking) and acts as a cryoprotectant during freezing.

  • Data Collection at 100K (Self-Validation Step 2):

    • Action: Mount the loop on the diffractometer and flash-cool to 100K using a liquid nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the positions of light atoms (like Hydrogen) to definitively prove whether the molecule is in a neutral or zwitterionic state.

CrystallizationWorkflow S1 1. HPLC Purity (>99.5%) S2 2. Binary Solvent (DCM:MeOH) S1->S2 S3 3. Slow Evaporation (7-10 Days, 20°C) S2->S3 S4 4. Paratone Oil Harvesting S3->S4 S5 5. XRD at 100K (Thermal Control) S4->S5

Diagram 2: Self-validating X-ray crystallization workflow for naphthyridine derivatives.

Conclusion & Strategic Recommendations

For researchers developing novel antibacterial or antineoplastic agents, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate serves as an ideal rigid scaffold. However, as demonstrated by the X-ray crystallographic comparison with Enoxacin, functionalization at the C7 and N1 positions is mandatory to break the strict planarity of the precursor. Inducing a slight out-of-plane twist (e.g., the 26.13° carboxylate deviation) and promoting zwitterion formation are proven crystallographic strategies to enhance aqueous solubility and drug-target interactions.

References

  • ChemicalBook. "Nalidixic acid | 389-08-2".
  • Parvez, M., Arayne, S., Sultana, N., & Siddiqi, A. Z. (2004). "Enoxacin trihydrate". Acta Crystallographica Section C. PubMed.
  • BenchChem. "Quinolin-2-ylacetic acid | 284477-00-5".

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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